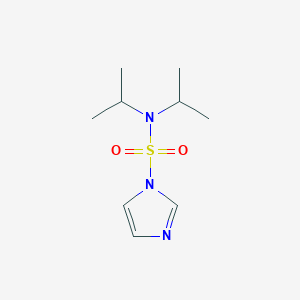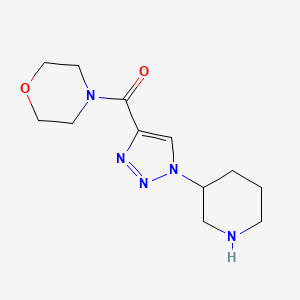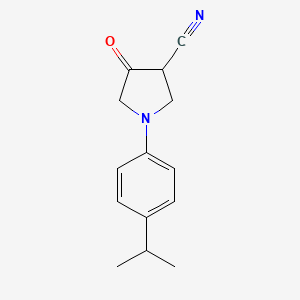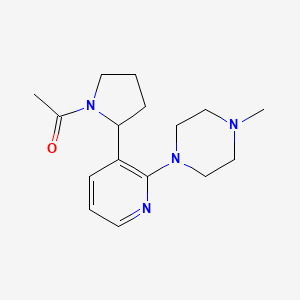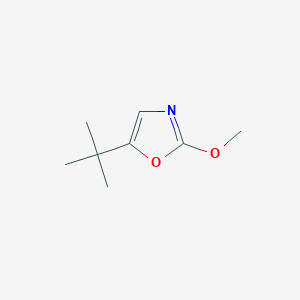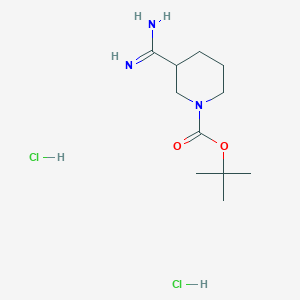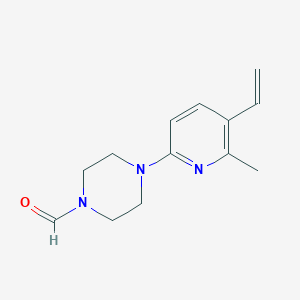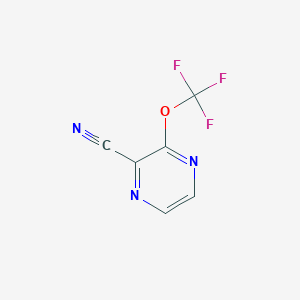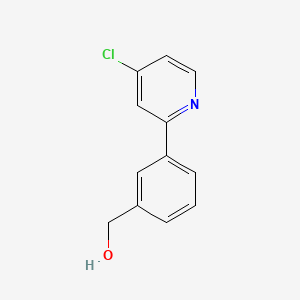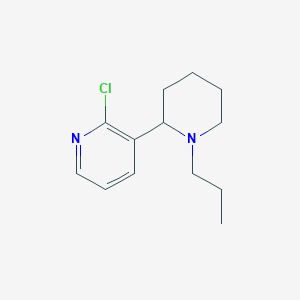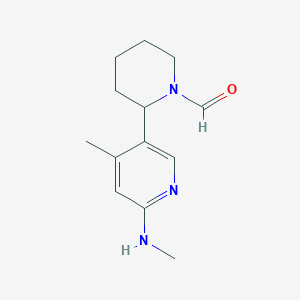
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone is a heterocyclic compound that features both a thiazole ring and a tetrahydropyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone typically involves the reaction of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide with Methylmagnesium Bromide. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-4-ylmethanol and tetrahydropyran-4-ylamine are structurally related and used in various synthetic applications
Uniqueness: 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone is unique due to the combination of the thiazole and tetrahydropyran rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
1-[2-(oxan-4-yl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C10H13NO2S/c1-7(12)9-6-11-10(14-9)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
MIJCYCCTHYNIER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(S1)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


